molecular formula C18H20BrClN2O2 B4943352 2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No. B4943352
M. Wt: 411.7 g/mol
InChI Key: ZKHSCINFVFLHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been synthesized using different methods.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This mechanism of action is different from other dopamine receptor antagonists, which also block the dopamine D2 receptor. The selective action of BRL-15572 on the dopamine D3 receptor makes it a promising candidate for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the dopamine D3 receptor. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by blocking the dopamine D3 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using BRL-15572 in lab experiments include its selectivity for the dopamine D3 receptor, which allows for more precise studies of the receptor's function. The limitations of using BRL-15572 include its limited availability and high cost, which may restrict its use in some studies.

Future Directions

There are several future directions for research on BRL-15572. One potential direction is to investigate its potential applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Another direction is to study the long-term effects of BRL-15572 on the brain and behavior. Additionally, further research is needed to optimize the synthesis of BRL-15572 and reduce its cost, making it more accessible for scientific research.

Synthesis Methods

The synthesis of BRL-15572 has been reported using different methods. One of the most common methods involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 4-(4-chlorophenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential applications in scientific research. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including reward, motivation, and addiction. This compound has also been shown to have potential applications in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.

properties

IUPAC Name

2-bromo-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClN2O2/c1-24-17-11-13(10-16(19)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHSCINFVFLHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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